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molecular formula C6H6Cl3N B2608233 4-Chloro-3-(chloromethyl)pyridine hydrochloride CAS No. 189449-56-7

4-Chloro-3-(chloromethyl)pyridine hydrochloride

Cat. No. B2608233
M. Wt: 198.47
InChI Key: ZDZKKUCEJBUQJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05859256

Procedure details

Thionyl chloride (0.714 mL, 9.78 mmol) was added at room temperature to dry DMF (7 mL). After 30 min the above solution was cannulated into the solution of 3-hydroxymethyl-4-chloropyridine (700 mg, 4.89 mmol) in DMF (3 mL). After 45 min, the product was precipitated by addition of dry ether (100 ml), washed with ether, and dried in vacuum to yield 813 mg (84%) of the title compound. 1H NMR (CD3OD) δ 5.00 (s, 2H), 8.31 (d, 1H, J=S), 8.99 (d, 1H, J=5), 9.18 (s, 1H).
Quantity
0.714 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.O[CH2:6][C:7]1[CH:8]=[N:9][CH:10]=[CH:11][C:12]=1[Cl:13]>CN(C=O)C>[ClH:3].[Cl:3][CH2:6][C:7]1[CH:8]=[N:9][CH:10]=[CH:11][C:12]=1[Cl:13] |f:3.4|

Inputs

Step One
Name
Quantity
0.714 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
7 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
700 mg
Type
reactant
Smiles
OCC=1C=NC=CC1Cl
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the product was precipitated by addition of dry ether (100 ml)
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried in vacuum

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
Cl.ClCC=1C=NC=CC1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 813 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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